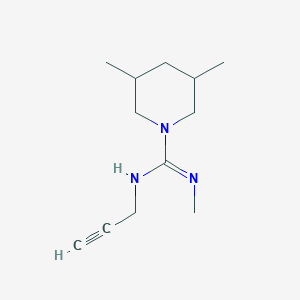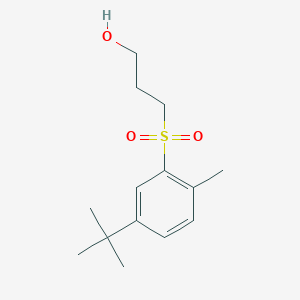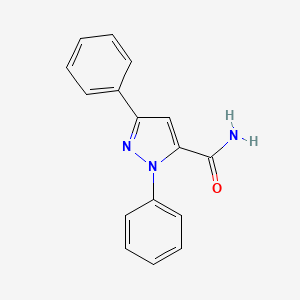
3-(4-Hydroxycyclohexyl)-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxycyclohexyl)-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive compound that is structurally similar to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. JWH-018 has been widely used in scientific research to study the endocannabinoid system and its effects on the body.
作用機序
JWH-018 acts as a partial agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When JWH-018 binds to these receptors, it activates a signaling pathway that leads to a variety of physiological and psychological effects.
Biochemical and Physiological Effects:
JWH-018 has been shown to produce a variety of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. It has also been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
実験室実験の利点と制限
One advantage of using JWH-018 in lab experiments is that it is a well-characterized compound that has been extensively studied in vitro and in vivo. This makes it a useful tool for studying the endocannabinoid system and its effects on the body. However, one limitation of using JWH-018 in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in cannabis.
将来の方向性
There are many potential future directions for research on JWH-018 and other synthetic cannabinoids. One area of interest is the development of new compounds that have more specific effects on the endocannabinoid system, which could be used to treat a variety of medical conditions. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and other organs, which could help to inform public health policy and regulation. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, which could help to optimize dosing and minimize adverse effects.
合成法
JWH-018 is synthesized by reacting 1,2,3,4-tetrahydronaphthalene with cyclohexanone in the presence of sodium hydride to form 4-hydroxycyclohexyl ketone. This compound is then reacted with methylamine and urea to form JWH-018.
科学的研究の応用
JWH-018 has been widely used in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, which are responsible for mediating the effects of 3-(4-Hydroxycyclohexyl)-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea and other cannabinoids.
特性
IUPAC Name |
3-(4-hydroxycyclohexyl)-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-20(18(22)19-15-7-10-17(21)11-8-15)16-9-6-13-4-2-3-5-14(13)12-16/h2-5,15-17,21H,6-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVBHSYXEQXHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C2C1)C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxycyclohexyl)-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)

![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)



![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)
![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)


![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide](/img/structure/B6640048.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640065.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[(2-hydroxy-2-methylpropyl)-methylamino]ethanone](/img/structure/B6640075.png)